molecular formula C25H24ClN3O5S B11089283 2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide

2-chloro-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11089283
M. Wt: 514.0 g/mol
InChI Key: JORHEQGAKJRLES-UHFFFAOYSA-N
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Description

2-CHLORO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, a morpholine sulfonyl group, and a carbamoyl-substituted phenyl ring. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the 2-position.

    Introduction of the Carbamoyl Group: The next step involves the reaction of the chlorinated benzamide with an isocyanate derivative to form the carbamoyl-substituted phenyl ring.

    Attachment of the Morpholine Sulfonyl Group: The final step involves the sulfonylation of the morpholine ring, followed by its attachment to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CHLORO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-CHLORO-N-{2-[(PHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the methyl group on the phenyl ring, potentially altering its chemical properties.

Uniqueness

The presence of both the chlorine atom and the methyl group in 2-CHLORO-N-{2-[(3-METHYLPHENYL)CARBAMOYL]PHENYL}-5-(MORPHOLINE-4-SULFONYL)BENZAMIDE contributes to its unique chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C25H24ClN3O5S

Molecular Weight

514.0 g/mol

IUPAC Name

2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C25H24ClN3O5S/c1-17-5-4-6-18(15-17)27-24(30)20-7-2-3-8-23(20)28-25(31)21-16-19(9-10-22(21)26)35(32,33)29-11-13-34-14-12-29/h2-10,15-16H,11-14H2,1H3,(H,27,30)(H,28,31)

InChI Key

JORHEQGAKJRLES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)Cl

Origin of Product

United States

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